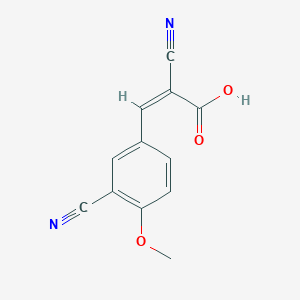
4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid (also known as Gabapentin) is a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. Gabapentin is a GABA analogue, and its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mécanisme D'action
Gabapentin's mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx into neurons, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, reduces neuronal excitability and helps to prevent seizures and reduce neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase GABA synthesis and release in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to reduce the release of glutamate and substance P, which can help to reduce pain and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin has several advantages for use in lab experiments. It is a relatively safe drug with a low risk of toxicity, making it suitable for use in animal studies. It is also readily available and inexpensive. However, Gabapentin's mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Orientations Futures
There are several potential future directions for research on Gabapentin. One area of interest is the drug's potential use in treating psychiatric disorders such as anxiety and bipolar disorder. Another area of interest is the drug's potential use in treating substance use disorders, particularly alcohol withdrawal syndrome. Additionally, there is ongoing research on the drug's mechanism of action and potential off-target effects.
Méthodes De Synthèse
Gabapentin is synthesized through the reaction of 1,1-cyclohexanediacetic acid anhydride with 3-aminomethylpyridine. The resulting intermediate is then treated with methylamine to form Gabapentin.
Applications De Recherche Scientifique
Gabapentin has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. Gabapentin has shown promising results in clinical trials for these indications.
Propriétés
IUPAC Name |
4-methyl-4-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,6-5-10(15)16)14-11(17)9-4-3-7-13-8-9/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRJOOLUDLZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(nicotinamido)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)